molecular formula C11H21ClN2O4 B1520661 Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride CAS No. 913742-54-8

Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride

Cat. No. B1520661
M. Wt: 280.75 g/mol
InChI Key: KJYYJRIAHJXTNC-WLYNEOFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C11H21ClN2O4 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4;/h7-8,12H,5-6H2,1-4H3,(H,13,15);1H/t7-,8+;/m1./s1 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 280.75 .

Scientific Research Applications

Catalysis in Asymmetric Synthesis

Homochiral methyl 4-aminopyrrolidine-2-carboxylates, which share structural similarities with Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride, have been utilized in asymmetric (3 + 2) cycloadditions. These compounds are derived from asymmetric reactions involving azomethine ylides and nitroalkenes, followed by catalytic hydrogenation. They catalyze asymmetric Michael additions of ketones to nitroalkenes, modulating asymmetric chemo-selective aldol and conjugate addition reactions, showcasing the compound's importance in the development of novel organocatalysts for asymmetric synthesis (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Neuroprotection Through mGlu Receptor Activation

The compound 2R,4R-APDC, a derivative related to the aminopyrrolidine class, acts as a potent and selective agonist for metabotropic glutamate receptor subtypes mGlu2 and mGlu3. In scientific studies, it has shown efficacy in attenuating neuronal degeneration induced by N-methyl-D-aspartate (NMDA) in murine cortical cultures, suggesting potential applications in neuroprotection and the development of treatments for neurological disorders (Battaglia et al., 1998).

Peptide Coupling and Synthesis

The synthesis and application of compounds structurally similar to Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride in peptide coupling have been extensively studied. For example, derivatives have been used in the efficient synthesis of enantiopure pyrrolizidinone amino acids, demonstrating the compound's utility in creating dipeptide mimics. These mimics serve as valuable tools in exploring peptide conformation-activity relationships, highlighting the compound's role in advancing peptide chemistry and drug design (Rao, Pinyol, & Lubell, 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H302, H315, H319, and H335, suggesting that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl (2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4;/h7-8,12H,5-6H2,1-4H3,(H,13,15);1H/t7-,8+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYYJRIAHJXTNC-WLYNEOFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(NC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](NC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20919786
Record name Methyl 4-{[tert-butoxy(hydroxy)methylidene]amino}prolinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride

CAS RN

913742-54-8
Record name Methyl 4-{[tert-butoxy(hydroxy)methylidene]amino}prolinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride
Reactant of Route 3
Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride
Reactant of Route 4
Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride
Reactant of Route 5
Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride
Reactant of Route 6
Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.